N-(2-aminoethyl)-4-hydroxybenzamide

Physicochemical Properties Drug Design Solubility

Researchers requiring a bifunctional benzamide scaffold with orthogonal reactive handles often face substitution challenges with simpler analogs lacking the para-hydroxyl group. N-(2-Aminoethyl)-4-hydroxybenzamide (CAS 90437-28-8) resolves this: • Orthogonal reactivity: para-OH for selective O-alkylation/esterification; primary amine on ethyl linker for amide coupling or Schiff base formation. • Distinct polarity: TPSA 75.35 Ų, 3 H-bond donors, LogP -0.3 - critical for calibrating ADME models and ensuring reproducible solubility vs. non-hydroxylated analogs. • Tridentate ligand potential: phenol-amide-amine system enables metal chelation for catalysis and metalloenzyme modeling. Supplied at ≥95% purity with batch-specific QC. Immediate global shipping.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 90437-28-8
Cat. No. B2483703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-4-hydroxybenzamide
CAS90437-28-8
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCN)O
InChIInChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-1-3-8(12)4-2-7/h1-4,12H,5-6,10H2,(H,11,13)
InChIKeyUKTLWMQAFZSILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-4-Hydroxybenzamide: Chemical Identity & Procurement


N-(2-aminoethyl)-4-hydroxybenzamide (CAS 90437-28-8) is a bifunctional benzamide derivative featuring both a primary amine on an ethyl linker and a para-hydroxyl group on the phenyl ring [1]. This compound, with molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol, is primarily supplied as a research-grade building block with typical purities of ≥95% . Its structure enables utility in the synthesis of complex organic molecules, metal complexes, and as a scaffold for generating diverse chemical libraries . The presence of both hydrogen bond donors (amine, hydroxyl) and acceptors (amide, hydroxyl) imparts a distinct solubility and reactivity profile compared to simpler benzamide analogs .

N-(2-Aminoethyl)-4-Hydroxybenzamide: Analogs Not Interchangeable


Despite sharing a benzamide core with compounds like N-(2-aminoethyl)benzamide (CAS 1009-17-2) and N-(2-hydroxyethyl)benzamide, direct substitution is problematic due to substantial differences in physicochemical properties and synthetic utility. The para-hydroxy group in N-(2-aminoethyl)-4-hydroxybenzamide significantly alters its electronic distribution, hydrogen bonding capacity (3 H-bond donors vs. 2 in the non-hydroxylated analog), and polarity (PSA 75.35 Ų vs. 55.1 Ų) . These changes affect solubility, reactivity, and its ability to chelate metal ions or serve as a handle for further functionalization . Consequently, procurement of the precise 4-hydroxy regioisomer is critical for applications where specific hydrogen-bonding interactions or the potential for O-alkylation/esterification are required, making it a non-substitutable entity for targeted research [1].

N-(2-Aminoethyl)-4-Hydroxybenzamide: Differentiation Evidence


Hydrogen Bonding and Polarity vs Non-Hydroxylated Analog

The presence of a para-hydroxyl group on the phenyl ring confers a significantly higher topological polar surface area (TPSA) and an additional hydrogen bond donor compared to the non-hydroxylated analog N-(2-aminoethyl)benzamide. This translates to increased aqueous solubility and a distinct chromatographic retention profile, critical for purification and in vitro assay design .

Physicochemical Properties Drug Design Solubility

Lipophilicity Contrast: 4-Hydroxy vs 2-Hydroxy Regioisomer

The substitution pattern of the hydroxyl group significantly influences lipophilicity. The 4-hydroxybenzamide derivative exhibits a predicted LogP of -0.3, whereas the 2-hydroxy regioisomer (N-(2-aminoethyl)-2-hydroxybenzamide) also shows a similar LogP of approximately -0.30. This indicates that while both regioisomers are more hydrophilic than the non-hydroxylated parent (LogP 0.1), they have comparable overall lipophilicity, though the 4-hydroxy derivative is specifically noted for its unique hydrogen bonding geometry .

Lipophilicity ADME Medicinal Chemistry

Exact Mass Distinction for Mass Spectrometry

The addition of a single hydroxyl group to the benzamide core results in a predictable mass shift, which is essential for distinguishing the 4-hydroxy compound from its non-hydroxylated analog in LC-MS or GC-MS analyses. The exact mass of N-(2-aminoethyl)-4-hydroxybenzamide is 180.08988 Da, exactly 15.9949 Da greater than N-(2-aminoethyl)benzamide (164.09496 Da), corresponding to the mass of an oxygen atom [1].

Mass Spectrometry Analytical Chemistry Quality Control

NMR Spectral Fingerprinting

A well-defined 1D 1H NMR spectrum in DMSO-d6 provides a reproducible fingerprint for N-(2-aminoethyl)-4-hydroxybenzamide, distinct from its analogs. The spectrum acquired at 298K and pH 7.5 with a 2mM sample referenced to DSS offers a quantitative baseline for confirming structural integrity and purity [1]. This data can be directly compared to analogous spectra of the 2-hydroxy regioisomer or non-hydroxylated derivative to identify structural differences.

NMR Spectroscopy Structural Biology Quality Control

Metal Chelation and Derivatization Potential

The para-hydroxy group, in conjunction with the amide and primary amine, creates a unique tridentate chelation motif that is absent in N-(2-aminoethyl)benzamide. This structural feature is explicitly noted for its ability to stabilize metal ions and promote catalytic transformations, a property not available to analogs lacking the 4-hydroxy group .

Coordination Chemistry Chemical Synthesis Catalysis

Commercial Availability & Purity Benchmarking

N-(2-aminoethyl)-4-hydroxybenzamide (90437-28-8) is commercially available from multiple suppliers with a standard purity of 95%, typically accompanied by analytical data such as NMR and HPLC reports . While this is a common purity level for research-grade benzamide building blocks, the availability of specific batch-specific quality documentation distinguishes reliable suppliers and provides a verifiable baseline for procurement .

Procurement Supply Chain Research Chemicals

N-(2-Aminoethyl)-4-Hydroxybenzamide: Application Scenarios


O-Alkylation & Esterification for Organic Synthesis

The para-hydroxy group provides a distinct handle for selective functionalization. Researchers can utilize this compound as a scaffold to introduce specific groups onto the phenyl ring via O-alkylation or esterification, while the aminoethyl chain remains available for subsequent amide coupling or amine modifications. This orthogonal reactivity is central to its utility as a 'building block' in medicinal chemistry and library synthesis .

Metal Complexation & Coordination Chemistry

The unique arrangement of a phenol, amide, and primary amine creates a potential tridentate ligand system. This makes the compound a candidate for the synthesis of metal complexes used in catalysis or as structural models for metalloenzymes. Studies exploring metal ion stabilization and catalytic transformations would specifically require this 4-hydroxy derivative over its non-hydroxylated or 2-hydroxy counterparts .

Physicochemical Profiling & ADME Modeling

Given its distinct polarity (TPSA: 75.35 Ų) and lipophilicity (LogP: -0.3) compared to the parent N-(2-aminoethyl)benzamide, this compound serves as a well-defined case study for understanding how a single hydroxyl substitution alters physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is useful for calibrating computational models and establishing experimental baselines in drug discovery .

Quality Control & Analytical Method Development

The availability of a public 1H NMR spectrum (BMRB entry bmse012403) and its unique exact mass (180.08988 Da) make this compound an excellent standard for developing and validating analytical methods. It can be used to spike samples, calibrate LC-MS instruments, or serve as a reference compound for distinguishing closely related impurities and regioisomers in synthetic chemistry workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminoethyl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.